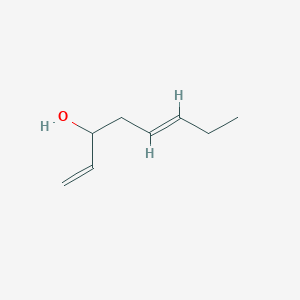

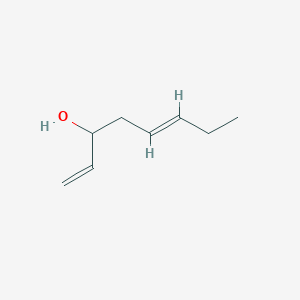

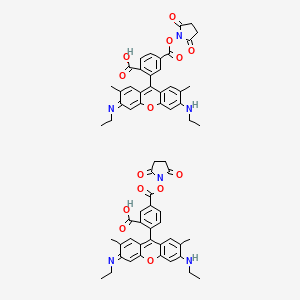

(3aS,4R,6S,6aR)-rel-6-Aminotetrahydro-2,2-dimethyl-4H-cyclopenta-1,3-dioxol-4-ol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound "(3aS,4R,6S,6aR)-rel-6-Aminotetrahydro-2,2-dimethyl-4H-cyclopenta-1,3-dioxol-4-ol" is a cyclic organic molecule with multiple functional groups, including an amino group and a dioxolane moiety. These features suggest it could exhibit interesting chemical reactivity and physical properties.

Synthesis Analysis

The synthesis of cyclic compounds with similar complexity often involves multi-step processes. For example, compounds with dioxolane groups and amino functionalities have been synthesized through reactions involving precursors like 1,3-dioxin-4-ones or cyclohexanone derivatives, utilizing nucleophilic substitutions and cyclization reactions (Katritzky et al., 2005).

Aplicaciones Científicas De Investigación

Synthesis and Chemical Transformation

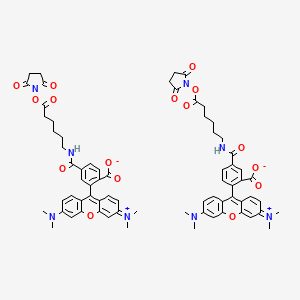

Carbocyclic Sinefungin The compound (3aS,4R,6S,6aR)-rel-6-Aminotetrahydro-2,2-dimethyl-4H-cyclopenta-1,3-dioxol-4-ol serves as a starting point for the synthesis of carbocyclic sinefungin, an important molecule with diverse potential applications. The synthesis involves an 18-step preparation, demonstrating its complexity and the potential for generating various analogs by altering the heterocyclic base and the amino acid side chain (Yin, Zhao, & Schneller, 2007).

C-Nucleoside Synthesis The compound also serves as a cyclopentyl unit in the preparation of C-5′-nor-3-deazaaristeromycin diastereomeric analogues. The synthesis involves constructing a fused imidazo unit between the cyclopentyl ring and a dichloropyrazine. This synthesis pathway is notable for its use of the compound as a scaffold for building complex nucleoside analogs (Ye & Schneller, 2014).

Intermediate for Carbocyclic Nucleosides The compound is a key intermediate in the synthesis of carbocyclic nucleosides, which are significant in pharmaceutical chemistry. The synthesis involves a catalytic dihydroxylation and a subsequent lactam ring-opening reaction. This process highlights the compound's role in the synthesis of adenosine agonists, a class of compounds with various therapeutic applications (Bannister et al., 1997).

Safety And Hazards

Propiedades

Número CAS |

88756-83-6 |

|---|---|

Nombre del producto |

(3aS,4R,6S,6aR)-rel-6-Aminotetrahydro-2,2-dimethyl-4H-cyclopenta-1,3-dioxol-4-ol |

Fórmula molecular |

C₈H₁₅NO₃ |

Peso molecular |

173.21 |

Sinónimos |

(3aα,4α,6α,6aα)-6-Aminotetrahydro-2,2-dimethyl-4H-cyclopenta-1,3-dioxol-4-ol; (3aα,4α,6α,6aα)-(±)-6-Aminotetrahydro-2,2-dimethyl-4H-cyclopenta-1,3-dioxol-4-ol |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.